molecular formula C22H18N2O2S B3457970 N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide

Cat. No.: B3457970
M. Wt: 374.5 g/mol
InChI Key: LSBVTHVBQIEQTB-UHFFFAOYSA-N
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Description

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide typically involves the following steps:

    Formation of Benzothiazole Core: The benzothiazole core can be synthesized via the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.

    Substitution Reaction: The 5-methyl group is introduced through a Friedel-Crafts alkylation reaction using methyl chloride and a Lewis acid catalyst like aluminum chloride.

    Coupling with Phenyl Group: The phenyl group is attached to the benzothiazole core through a Suzuki coupling reaction, using a palladium catalyst and a suitable boronic acid.

    Formation of Phenoxyacetamide: The final step involves the reaction of the substituted benzothiazole with phenoxyacetyl chloride in the presence of a base like triethylamine to form the desired amide.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-throughput screening methods can optimize reaction conditions and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group on the benzothiazole ring, forming a carboxylic acid derivative.

    Reduction: Reduction reactions can target the amide group, converting it to an amine under hydrogenation conditions.

    Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

    Reduction: Hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst.

    Substitution: Halogens (e.g., bromine) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acid derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

Biologically, this compound has shown potential as an antimicrobial agent. Studies have demonstrated its efficacy against various bacterial and fungal strains, making it a candidate for developing new antibiotics.

Medicine

In medicinal chemistry, the compound is being explored for its anticancer properties. Preliminary research indicates that it can inhibit the growth of certain cancer cell lines by interfering with specific cellular pathways.

Industry

Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced thermal stability or electrical conductivity. Its benzothiazole core is particularly useful in the design of organic semiconductors.

Mechanism of Action

The mechanism by which N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide exerts its effects involves multiple molecular targets and pathways:

    Antimicrobial Action: It inhibits bacterial enzymes critical for cell wall synthesis, leading to cell lysis and death.

    Anticancer Action: The compound interferes with the mitotic spindle formation, thereby arresting cell division and inducing apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    Benzothiazole: The parent compound, known for its broad spectrum of biological activities.

    2-Phenylbenzothiazole: Similar structure but lacks the phenoxyacetamide group, showing different biological properties.

    5-Methylbenzothiazole: A simpler derivative with fewer functional groups, used primarily in basic research.

Uniqueness

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide stands out due to its combination of a benzothiazole core with a phenoxyacetamide group. This unique structure enhances its biological activity and allows for diverse applications in various fields, from medicinal chemistry to material science.

Properties

IUPAC Name

N-[4-(5-methyl-1,3-benzothiazol-2-yl)phenyl]-2-phenoxyacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18N2O2S/c1-15-7-12-20-19(13-15)24-22(27-20)16-8-10-17(11-9-16)23-21(25)14-26-18-5-3-2-4-6-18/h2-13H,14H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSBVTHVBQIEQTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)C3=CC=C(C=C3)NC(=O)COC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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